Sirtuin 2 (Sirt2) Inhibition: Class-Level Potency Context for 1,2,4-Oxadiazole Scaffolds
A 2024 structure-activity relationship (SAR) study on 1,2,4-oxadiazole-based inhibitors established that this chemotype potently inhibits human Sirt2 deacetylase. While the target compound itself was not directly assayed, the study's comprehensive analysis of 3,5-disubstituted analogs provides a strong class-level inference. The study demonstrated that specific 5-position substituents on the 1,2,4-oxadiazole ring are critical for achieving single-digit micromolar inhibitory potency and isoform selectivity over Sirt1, -3, and -5 (all inactive up to 100 µM) [1]. The target compound's unique 5-diethoxymethyl group positions it within this active chemotype space, distinct from inactive or less selective analogs. [2].
| Evidence Dimension | Sirt2 Deacetylase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred from class activity of 3,5-disubstituted 1,2,4-oxadiazoles. |
| Comparator Or Baseline | Class-wide IC50 range: 0.5 - 14.0 µM for active 1,2,4-oxadiazole Sirt2 inhibitors [1]. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro enzymatic assay using human Sirt2 and α-tubulin-acetylLys40 peptide substrate. |
Why This Matters
Establishes the 1,2,4-oxadiazole core as a validated pharmacophore for Sirt2 inhibition, providing a scientific rationale for selecting this specific compound for further medicinal chemistry optimization over non-oxadiazole or inappropriately substituted oxadiazole scaffolds.
- [1] Colcerasa A, et al. Structure–Activity Studies of 1,2,4-Oxadiazoles for the Inhibition of the NAD+-Dependent Lysine Deacylase Sirtuin 2. Journal of Medicinal Chemistry. 2024; 67(12): 10035-10058. View Source
- [2] PDBe. 8PY3: Crystal structure of human Sirt2 in complex with a 1,2,4-oxadiazole based inhibitor. Released 2023-07-24. View Source
